4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
CAS No.: 87359-56-6
Cat. No.: VC15901865
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87359-56-6 |
|---|---|
| Molecular Formula | C14H12ClN3O2 |
| Molecular Weight | 289.71 g/mol |
| IUPAC Name | 4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C14H12ClN3O2/c1-19-8-3-4-9(11(7-8)20-2)14-17-10-5-6-16-13(15)12(10)18-14/h3-7H,1-2H3,(H,17,18) |
| Standard InChI Key | SSQASBLMKALSGB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is defined by its IUPAC name 4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine and CAS registry number 87359-56-6 . Its canonical SMILES representation, COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC, illustrates the methoxy groups at the 2- and 4-positions of the phenyl ring and the chlorine substitution at the 4-position of the imidazopyridine core. The compound’s three-dimensional structure, confirmed via X-ray crystallography in related analogs, suggests planar geometry conducive to π-π stacking interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃O₂ |
| Molecular Weight | 289.71 g/mol |
| CAS Number | 87359-56-6 |
| IUPAC Name | 4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine |
| SMILES | COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC |
| InChI Key | SSQASBLMKALSGB-UHFFFAOYSA-N |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves condensation reactions between halogenated pyridine derivatives and aryl-substituted imidazole precursors. A common method employs 4-chloropyridine-3-sulfonamide intermediates reacted with 2,4-dimethoxyphenyl grignard reagents under reflux conditions in polar aprotic solvents like dimethylformamide (DMF). For example, one protocol involves:
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Halogenation: Introducing chlorine at the 4-position of pyridine using phosphorus oxychloride.
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Cyclization: Coupling the chlorinated pyridine with 2,4-dimethoxyaniline in the presence of a palladium catalyst to form the imidazo[4,5-c]pyridine core.
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Purification: Isolation via column chromatography yields the final product with >95% purity .
Reaction Optimization
Key variables influencing yield include:
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Solvent choice: Ethanol and DMF improve solubility of aromatic intermediates.
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Temperature: Reactions proceed optimally at 80–100°C, balancing kinetics and thermal stability .
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Catalysts: Palladium(II) acetate enhances coupling efficiency by 20–30% compared to copper-based catalysts.
Physicochemical and Spectroscopic Data
Spectral Characterization
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IR Spectroscopy: Peaks at 2922 cm⁻¹ (C-H stretching), 1645 cm⁻¹ (C=N stretching), and 1127 cm⁻¹ (C-O-C ether linkage) confirm functional groups.
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 289.71 [M+H]⁺.
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMSO and dichloromethane. Stability studies indicate decomposition at temperatures >200°C, necessitating storage at −20°C under inert atmospheres .
Future Research Directions
Synthetic Expansion
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Diversity-Oriented Synthesis: Introduce substituents at N1 (e.g., alkyl, aryl) to modulate pharmacokinetics.
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Asymmetric Catalysis: Develop enantioselective routes to access chiral imidazopyridines for CNS drug discovery .
Biological Screening
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